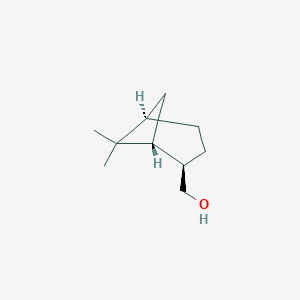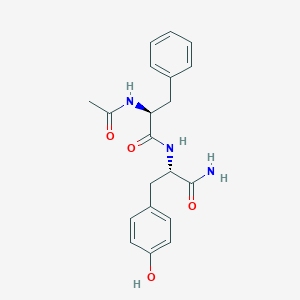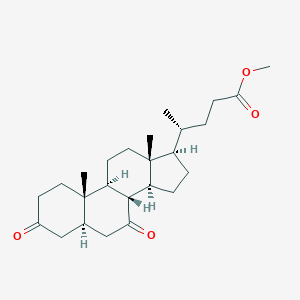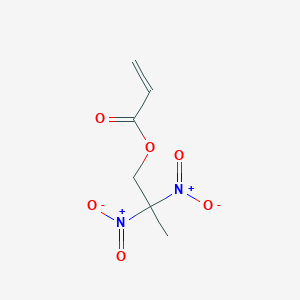![molecular formula C19H18N6O2S B096456 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile CAS No. 16586-42-8](/img/structure/B96456.png)
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile, also known as C.I. Disperse Yellow 3, is a synthetic dye that is widely used in the textile industry. It is a yellow powder that is soluble in organic solvents, but insoluble in water. In recent years, this compound has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with organic molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 has been shown to have various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of certain bacterial strains. Additionally, it has been studied for its potential use in photodynamic therapy, a cancer treatment that involves the use of light-activated compounds to selectively destroy cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 is its high purity, which makes it suitable for use in research applications. Additionally, its solubility in organic solvents allows for easy incorporation into experimental systems. However, one limitation is its insolubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research involving 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3. One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, it may be studied for its potential use in the synthesis of new materials, such as metal-organic frameworks. Further research may also be conducted to elucidate the compound's mechanism of action and to explore its potential applications in other fields, such as environmental remediation.
Synthesis Methods
The synthesis of 3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 involves the reaction of 2-amino-6-nitrobenzothiazole with ethyl 3-methyl-4-aminobenzoate in the presence of sodium ethoxide. The resulting product is then reacted with acrylonitrile to form the final compound. This process yields a high purity product that is suitable for research purposes.
Scientific Research Applications
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile Disperse Yellow 3 has been used in various scientific research applications, such as in the development of fluorescent probes for biological imaging and in the synthesis of metal-organic frameworks for gas separation. Additionally, it has been studied for its potential use as a photocatalyst for organic reactions.
properties
CAS RN |
16586-42-8 |
|---|---|
Product Name |
3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile |
Molecular Formula |
C19H18N6O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[N-ethyl-3-methyl-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H18N6O2S/c1-3-24(10-4-9-20)14-5-7-16(13(2)11-14)22-23-19-21-17-8-6-15(25(26)27)12-18(17)28-19/h5-8,11-12H,3-4,10H2,1-2H3 |
InChI Key |
WYHKEXCMJQVTSP-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Other CAS RN |
16586-42-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















